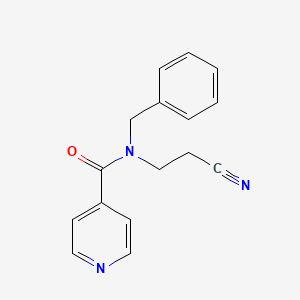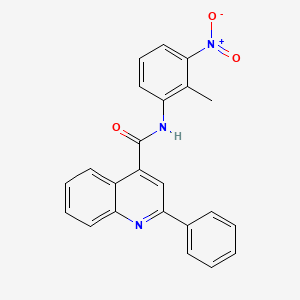![molecular formula C21H17BrN4O2S B6106046 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B6106046.png)
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is stored, handled, and used .作用机制
Target of Action
The primary targets of 4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of cellular biochemistry, it is likely that multiple pathways could be influenced by this compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects will depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
安全和危害
生化分析
Biochemical Properties
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of enzyme activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression and modulation of signaling pathways, ultimately affecting cellular processes . The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are important for understanding the compound’s potential therapeutic applications and its impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues can influence its efficacy and toxicity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
4-bromo-N-[3-(2-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-14-6-2-3-7-17(14)23-20-21(25-19-9-5-4-8-18(19)24-20)26-29(27,28)16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWOBKNKODXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![7-(4-hydroxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![[3-[Ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone](/img/structure/B6105998.png)
![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6106000.png)
![4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6106007.png)


![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![3,4-bis{[(2-fluorophenyl)carbonyl]amino}benzoic acid](/img/structure/B6106038.png)
![ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B6106039.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
